NRA-0160

Description

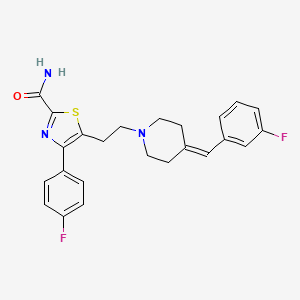

Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-5-[2-[4-[(3-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2N3OS/c25-19-6-4-18(5-7-19)22-21(31-24(28-22)23(27)30)10-13-29-11-8-16(9-12-29)14-17-2-1-3-20(26)15-17/h1-7,14-15H,8-13H2,(H2,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESXTNJNPLVEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC2=CC(=CC=C2)F)CCC3=C(N=C(S3)C(=O)N)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Target of MSDC-0160

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSDC-0160 is a novel insulin-sensitizing agent that represents a paradigm shift in the therapeutic strategy for metabolic and neurodegenerative diseases. Unlike traditional thiazolidinediones (TZDs), which primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), MSDC-0160 selectively modulates a distinct mitochondrial target. This guide provides a comprehensive overview of the molecular target of MSDC-0160, its mechanism of action, and the key experimental findings that have elucidated its function. Quantitative data are presented in structured tables, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this innovative therapeutic agent.

The Primary Molecular Target: The Mitochondrial Pyruvate Carrier (MPC)

The principal molecular target of MSDC-0160 is the mitochondrial pyruvate carrier (MPC) , a protein complex located in the inner mitochondrial membrane.[1][2][3] The MPC is a crucial gatekeeper for cellular metabolism, responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix. Once inside the mitochondria, pyruvate is a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, the primary pathways for cellular energy production.

MSDC-0160 is also referred to as a modulator of the mitochondrial target of thiazolidinediones (mTOT) .[4][5] The mTOT is a larger protein complex that includes the MPC and is involved in regulating mitochondrial metabolism. By modulating the MPC within the mTOT complex, MSDC-0160 influences the flux of pyruvate into the mitochondria, thereby impacting cellular energy homeostasis and downstream signaling pathways.

A key characteristic of MSDC-0160 is its "PPARγ-sparing" nature. It exhibits a significantly lower affinity for PPARγ compared to first-generation TZDs, which is believed to contribute to its improved side-effect profile.

Quantitative Data: Binding Affinities and In Vitro Efficacy

The selectivity of MSDC-0160 for the mitochondrial pyruvate carrier over PPARγ is evident in its binding affinity and inhibitory concentrations. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration (IC50) of MSDC-0160

| Target | Parameter | Value | Reference |

| Mitochondrial Pyruvate Carrier (MPC) | IC50 | 1.2 µM | |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | IC50 | 31.65 µM |

Table 2: Pharmacokinetic Parameters of MSDC-0160 from a Phase I Study in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |

| 50 mg | 1,530 ± 320 | 2.5 ± 0.5 | 15,200 ± 3,100 | 8.5 ± 1.5 |

| 100 mg | 2,850 ± 560 | 3.0 ± 0.8 | 32,400 ± 6,500 | 9.2 ± 1.8 |

| 150 mg | 4,120 ± 780 | 3.2 ± 0.7 | 48,700 ± 9,300 | 9.8 ± 2.1 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Signaling Pathway Modulation: The mTOR Connection

Inhibition of the mitochondrial pyruvate carrier by MSDC-0160 leads to a modulation of downstream signaling pathways, most notably the mammalian target of rapamycin (mTOR) pathway . The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Overactivation of mTOR is implicated in various pathological conditions, including insulin resistance and neurodegenerative diseases.

By reducing pyruvate entry into the mitochondria, MSDC-0160 alters the cellular energy state, which in turn leads to a decrease in mTOR activity. This modulation of the mTOR pathway is believed to be a key mechanism underlying the therapeutic effects of MSDC-0160, including improved insulin sensitivity and neuroprotection.

Figure 1. Signaling pathway of MSDC-0160's mechanism of action.

Experimental Protocols

Mitochondrial Pyruvate Carrier (MPC) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of MSDC-0160 for the mitochondrial pyruvate carrier.

Materials:

-

Isolated mitochondria from a suitable source (e.g., rat liver)

-

Radiolabeled MPC ligand (e.g., [3H]-UK5099)

-

MSDC-0160

-

Incubation buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of MSDC-0160 in incubation buffer.

-

In a microcentrifuge tube, add isolated mitochondria (typically 50-100 µg of protein).

-

Add a fixed concentration of the radiolabeled MPC ligand.

-

Add the various concentrations of MSDC-0160 or vehicle control.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 30 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filter rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Place the filter in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of MSDC-0160 by subtracting non-specific binding (determined in the presence of a high concentration of a known MPC inhibitor).

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the MSDC-0160 concentration and fitting the data to a sigmoidal dose-response curve.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of MSDC-0160 on mitochondrial respiration in intact cells.

Figure 2. Workflow for a Seahorse XF mitochondrial respiration assay.

Materials:

-

Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)

-

Cell line of interest (e.g., C2C12 myoblasts)

-

Cell culture medium

-

MSDC-0160

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

-

Seed cells at an optimal density in a Seahorse XF culture plate and incubate overnight.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium.

-

Pre-treat the cells with various concentrations of MSDC-0160 or vehicle control for a specified time (e.g., 1 hour).

-

Hydrate the Seahorse XF sensor cartridge with XF Calibrant.

-

Load the Mito Stress Test compounds into the appropriate ports of the sensor cartridge.

-

Load the cell plate into the Seahorse XF Analyzer and initiate the assay protocol.

-

The instrument will measure the basal oxygen consumption rate (OCR).

-

Sequential injections of oligomycin (inhibits ATP synthase), FCCP (a mitochondrial uncoupler), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) will be performed.

-

The instrument will measure OCR after each injection to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Analyze the data to determine the effect of MSDC-0160 on these parameters.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of key proteins in the mTOR pathway following treatment with MSDC-0160.

Materials:

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-mTOR, rabbit anti-mTOR, rabbit anti-phospho-S6K, rabbit anti-S6K)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with MSDC-0160 or vehicle for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-mTOR) to normalize for loading.

-

Quantify the band intensities to determine the change in phosphorylation.

Phase IIb Clinical Trial in Type 2 Diabetes (NCT00760578) - A Summary of the Protocol

Study Design: A randomized, double-blind, placebo- and active-controlled, multicenter study.

Objective: To evaluate the efficacy and safety of MSDC-0160 in patients with type 2 diabetes.

Patient Population: Adults with a diagnosis of type 2 diabetes inadequately controlled on diet and exercise.

Treatment Arms:

-

MSDC-0160 (50 mg, 100 mg, or 150 mg) administered orally once daily.

-

Pioglitazone (45 mg) administered orally once daily (active comparator).

-

Placebo administered orally once daily.

Duration: 12 weeks of treatment.

Primary Endpoint: Change from baseline in fasting plasma glucose (FPG).

Secondary Endpoints:

-

Change from baseline in HbA1c.

-

Safety and tolerability assessments.

-

Changes in markers of insulin resistance and beta-cell function.

-

Changes in lipid profiles.

Key Findings:

-

MSDC-0160 at doses of 100 mg and 150 mg demonstrated a statistically significant reduction in FPG and HbA1c compared to placebo, with efficacy comparable to pioglitazone.

-

MSDC-0160 was generally well-tolerated with a lower incidence of edema and weight gain compared to pioglitazone.

Conclusion

MSDC-0160 represents a significant advancement in the development of insulin-sensitizing agents. Its unique mechanism of action, centered on the modulation of the mitochondrial pyruvate carrier, distinguishes it from traditional TZDs and offers the potential for a more favorable safety profile. The extensive preclinical and clinical data gathered to date provide a strong foundation for its continued development in treating a range of metabolic and neurodegenerative disorders. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to further unravel the therapeutic potential of targeting mitochondrial metabolism with novel compounds like MSDC-0160.

References

- 1. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vai.org [vai.org]

- 3. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to MSDC-0160 and Mitochondrial Pyruvate Carrier Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MSDC-0160 is a novel insulin-sensitizing agent that modulates the mitochondrial pyruvate carrier (MPC), a critical gatekeeper of cellular metabolism. By inhibiting the transport of pyruvate into the mitochondria, MSDC-0160 initiates a cascade of metabolic reprogramming with therapeutic potential across a spectrum of diseases, including type 2 diabetes, nonalcoholic steatohepatitis (NASH), and neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This document provides a comprehensive technical overview of MSDC-0160, its mechanism of action, and its effects on key signaling pathways. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the underlying biological processes.

Introduction to the Mitochondrial Pyruvate Carrier (MPC)

The mitochondrial pyruvate carrier (MPC) is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] This transport is a pivotal step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[2][3] The MPC is a heterodimer composed of two subunits, MPC1 and MPC2.[2][4] Inhibition of the MPC forces a shift in cellular metabolism, reducing reliance on glucose oxidation and promoting the use of alternative fuel sources such as fatty acids and certain amino acids. This metabolic flexibility is a key aspect of the therapeutic rationale for targeting the MPC.

MSDC-0160: A Modulator of the Mitochondrial Pyruvate Carrier

MSDC-0160, also known as mitoglitazone, is a thiazolidinedione (TZD) that acts as a modulator of the MPC. Unlike earlier TZDs such as pioglitazone, which are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), MSDC-0160 exhibits significantly lower affinity for PPARγ, thereby potentially avoiding some of the side effects associated with PPARγ activation. The primary mechanism of action of MSDC-0160 is the inhibition of the MPC, leading to its classification as an mTOT (mitochondrial target of thiazolidinediones) modulator.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of MSDC-0160.

Table 1: In Vitro Activity of MSDC-0160

| Parameter | Value | Cell Type/System | Reference |

| MPC IC50 | 1.2 µM | In vitro assay | |

| 1.3 µM | Mitochondrial membranes | ||

| PPARγ EC50 | 23.7 µM | In vitro assay | |

| PPARγ IC50 | 31.65 µM | In vitro assay |

Table 2: Phase IIb Clinical Trial in Type 2 Diabetes (12 weeks)

| Parameter | Placebo | MSDC-0160 (50 mg) | MSDC-0160 (100 mg) | MSDC-0160 (150 mg) | Pioglitazone (45 mg) | Reference |

| Change in HbA1c (%) | +0.25 | -0.1 | -0.3 | -0.4 | -0.5 | |

| Change in Fasting Plasma Glucose (mg/dL) | +10 | -8.4 | -18.4 | -28.9 | -31 | |

| Fluid Retention (Reduction in Hematocrit, RBC, Hemoglobin) | - | ~50% less than Pioglitazone | ~50% less than Pioglitazone | ~50% less than Pioglitazone | - | |

| Increase in High-Molecular-Weight (HMW) Adiponectin | - | Smaller increase than Pioglitazone (p < 0.0001) | Smaller increase than Pioglitazone (p < 0.0001) | Smaller increase than Pioglitazone (p < 0.0001) | - |

Table 3: Phase IIa Clinical Trial in Mild Alzheimer's Disease (12 weeks, 150 mg/day)

| Parameter | Placebo (n=13) | MSDC-0160 (n=16) | p-value | Reference |

| Change in Brain Glucose Metabolism (FDG-PET referenced to cerebellum) | Significant Decline | Maintained | - | |

| Increase in High-Molecular-Weight Adiponectin | - | Significant Increase | <0.001 |

Key Signaling Pathways Modulated by MSDC-0160

Inhibition of the MPC by MSDC-0160 triggers significant alterations in cellular signaling pathways, primarily related to metabolism and cellular stress responses.

Inhibition of Gluconeogenesis

By blocking the entry of pyruvate into the mitochondria, MSDC-0160 effectively curtails a primary substrate for hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources. This is a key mechanism underlying its glucose-lowering effects in type 2 diabetes.

Caption: Inhibition of MPC by MSDC-0160 blocks pyruvate entry into mitochondria, reducing gluconeogenesis.

Modulation of mTOR Signaling

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. MSDC-0160 has been shown to reduce the activity of the mTORC1 complex. This effect is thought to be a consequence of the metabolic shift induced by MPC inhibition and contributes to the neuroprotective and anti-inflammatory properties of the compound.

Caption: MSDC-0160 inhibits MPC, leading to metabolic shifts that downregulate mTORC1 signaling.

Stimulation of Branched-Chain Amino Acid (BCAA) Catabolism

Recent studies have revealed a novel crosstalk between mitochondrial pyruvate metabolism and the catabolism of branched-chain amino acids (BCAAs). MPC inhibition by compounds like MSDC-0160 can lead to a reduction in the phosphorylation of branched-chain ketoacid dehydrogenase (BCKDH), the rate-limiting enzyme in BCAA catabolism, thereby stimulating their breakdown. This effect may contribute to the improvements in insulin sensitivity observed with MPC inhibitors.

Caption: MPC inhibition by MSDC-0160 can stimulate BCAA catabolism by activating BCKDH.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MSDC-0160 and other MPC inhibitors.

Mitochondrial Pyruvate Carrier (MPC) Activity Assay using [14C]-Pyruvate

This assay directly measures the uptake of radiolabeled pyruvate into isolated mitochondria.

Materials:

-

Isolated mitochondria

-

[14C]-Pyruvate

-

Uptake Buffer (e.g., 125 mM KCl, 20 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 1 mM EGTA, pH 7.4)

-

Stop Solution (e.g., 10 µM UK-5099, a potent MPC inhibitor, in uptake buffer)

-

Scintillation fluid

-

96-well filter plates with a glass fiber filter

-

Vacuum manifold

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation protocols. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: Pre-cool all buffers and equipment to 4°C. In a 96-well plate, add a defined amount of isolated mitochondria (e.g., 50 µg) to each well containing pre-chilled uptake buffer.

-

Initiate Uptake: Start the reaction by adding [14C]-Pyruvate to each well to a final desired concentration.

-

Incubation: Incubate the plate at 4°C for a specific time course (e.g., 0, 30, 60, 120 seconds).

-

Stop Reaction: Terminate the uptake by adding ice-cold Stop Solution to each well.

-

Filtration: Quickly transfer the contents of each well to a 96-well filter plate placed on a vacuum manifold. Apply vacuum to separate the mitochondria from the buffer.

-

Washing: Wash the filters with ice-cold uptake buffer to remove any non-internalized radiolabel.

-

Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of pyruvate uptake, typically expressed as nmol/min/mg of mitochondrial protein.

Caption: Workflow for the [14C]-Pyruvate uptake assay to measure MPC activity.

Seahorse XF Analysis of Mitochondrial Respiration

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time, providing insights into mitochondrial function.

Materials:

-

Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)

-

Adherent cells of interest

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

MPC inhibitor (e.g., MSDC-0160, UK-5099)

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) and warm to 37°C.

-

Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and then add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the mitochondrial stress test compounds and the MPC inhibitor into the appropriate ports of the hydrated sensor cartridge.

-

Seahorse Assay: Calibrate the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate. The instrument will measure the basal OCR and then sequentially inject the compounds, measuring the OCR after each injection.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, and assess the impact of the MPC inhibitor.

Caption: General workflow for assessing mitochondrial respiration using the Seahorse XF Analyzer.

Bioluminescence Resonance Energy Transfer (BRET) MPC Reporter Assay

This cell-based assay is used to screen for and characterize compounds that interact with the MPC.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for MPC subunits fused to a BRET donor (e.g., Renilla luciferase) and acceptor (e.g., Yellow Fluorescent Protein).

-

Transfection reagent

-

Coelenterazine (luciferase substrate)

-

96-well white, clear-bottom plates

-

Plate reader capable of measuring both luminescence and fluorescence

Procedure:

-

Cell Transfection: Co-transfect cells with the BRET donor and acceptor fusion constructs.

-

Cell Seeding: After 24-48 hours, seed the transfected cells into 96-well plates.

-

Compound Treatment: Treat the cells with a dilution series of the test compound (e.g., MSDC-0160) or vehicle control.

-

BRET Measurement:

-

Add the luciferase substrate, coelenterazine, to each well.

-

Immediately measure the luminescence emission at two wavelengths: one for the donor and one for the acceptor.

-

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates a conformational change in the MPC complex upon compound binding.

Caption: Workflow for the BRET-based MPC reporter assay.

Conclusion

MSDC-0160 represents a promising therapeutic agent that targets the core of cellular metabolism through the inhibition of the mitochondrial pyruvate carrier. Its unique mechanism of action, which diverges from traditional PPARγ agonists, offers the potential for effective treatment of metabolic and neurodegenerative diseases with an improved safety profile. The data and protocols presented in this guide provide a solid foundation for further research and development in this exciting field. The continued exploration of MPC modulators like MSDC-0160 holds the key to unlocking novel therapeutic strategies for a range of challenging diseases.

References

- 1. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Proof-of-Concept Study With MSDC-0160, a Prototype mTOT-Modulating Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical proof-of-concept study with MSDC-0160, a prototype mTOT-modulating insulin sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Landscape of MSDC-0160: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective effects of MSDC-0160 (Mitoglitazone), a novel insulin sensitizer that modulates the mitochondrial pyruvate carrier (MPC). By delving into its core mechanism of action, this document elucidates the signaling pathways and cellular processes that contribute to its therapeutic potential in neurodegenerative diseases such as Parkinson's and Alzheimer's. The information presented herein is a synthesis of preclinical and clinical findings, offering a comprehensive resource for the scientific community.

Core Mechanism of Action: Modulating Mitochondrial Metabolism

MSDC-0160 is a thiazolidinedione (TZD) that exerts its effects independently of peroxisome proliferator-activated receptor γ (PPARγ) activation, a characteristic that distinguishes it from earlier generations of TZDs[1][2]. Its primary molecular target is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix[1][3][4].

By modulating the MPC, MSDC-0160 effectively reduces the influx of pyruvate into the mitochondria. This action initiates a cascade of metabolic reprogramming, compelling neuronal and glial cells to shift their energy production from pyruvate-driven oxidative phosphorylation to alternative pathways. This metabolic rerouting involves an increase in ketogenesis, beta-oxidation of fatty acids, and glutamate oxidation to maintain cellular energy homeostasis. This shift is a cornerstone of the neuroprotective effects observed with MSDC-0160 treatment.

Key Signaling Pathways and Cellular Effects

The modulation of mitochondrial metabolism by MSDC-0160 triggers significant downstream effects on critical cellular signaling pathways and processes implicated in neurodegeneration.

The mTOR Signaling Pathway and Autophagy

A pivotal consequence of MPC modulation by MSDC-0160 is the reduction of mammalian target of rapamycin (mTOR) activity. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. In the context of neurodegenerative diseases, hyperactivation of mTOR is often associated with impaired cellular "housekeeping" mechanisms.

By inhibiting the over-activation of mTOR, MSDC-0160 promotes autophagy, the catabolic process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Enhanced autophagy is crucial for clearing the protein aggregates, such as α-synuclein in Parkinson's disease, that are a hallmark of many neurodegenerative conditions.

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a significant contributor to the pathology of neurodegenerative diseases. MSDC-0160 has demonstrated potent anti-inflammatory effects in various preclinical models. Treatment with MSDC-0160 leads to a reduction in the levels of microglial and astrocytic markers, such as Iba-1 and GFAP, respectively.

Furthermore, MSDC-0160 has been shown to decrease the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), from activated microglial cells. This reduction in the inflammatory milieu contributes to a more favorable environment for neuronal survival.

Data Presentation

In Vitro Efficacy of MSDC-0160

| Parameter | Value | Reference |

| MPC Inactivation (IC50) | 1.2 µM | |

| PPARγ Activity (IC50) | 31.65 µM |

Neuroprotective Effects in Preclinical Models

| Model | Treatment | Outcome | Reference |

| MPP+ treated LUHMES cells | 10 µM MSDC-0160 (1 hr pre-treatment) | Prevention of tyrosine hydroxylase (TH)-immunoreactive cell loss | |

| MPP+ treated C. elegans | 10 or 100 µM MSDC-0160 | Prevention of GFP-fluorescent dopaminergic neuron loss | |

| 6-OHDA Rat Model of Parkinson's Disease | Chronic MSDC-0160 treatment | Improved motor behavior, decreased dopaminergic denervation, reduced mTOR activity and neuroinflammation | |

| MPTP Mouse Model of Parkinson's Disease | MSDC-0160 (30 mg/kg/day) | Improved motor function, protection of nigrostriatal neurons, suppression of disease progression | |

| En1+/- Mouse Model of Parkinson's Disease | MSDC-0160 treatment | Significant neuroprotective effects via modulation of the mTOR-autophagy signaling cascade |

Clinical Observations in Alzheimer's Disease (Phase 2a)

| Parameter | MSDC-0160 (150 mg/day for 12 weeks) | Placebo | Reference |

| Brain Glucose Metabolism (FDG-PET referenced to cerebellum) | Maintained | Significantly declined in anterior and posterior cingulate, parietal, lateral temporal, and medial temporal cortices | |

| High Molecular Weight Adiponectin | Significant increase (p<0.001) | No significant change |

Experimental Protocols

General Experimental Workflow for Preclinical Neuroprotection Studies

The following diagram outlines a general workflow for assessing the neuroprotective effects of MSDC-0160 in a preclinical setting.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

-

Animals: Adult male Sprague-Dawley rats.

-

Procedure:

-

Rats are subcutaneously injected with desipramine (15 mg/kg) to protect noradrenergic neurons.

-

30 minutes later, a unilateral injection of 6-OHDA (3 µg/µl) is made into the substantia nigra pars compacta (SNc).

-

MSDC-0160 (30 mg/kg) or placebo is administered daily by oral gavage, starting 4 days before the 6-OHDA injection and continuing for 14 days post-surgery.

-

-

Assessments: Behavioral tests (e.g., apomorphine-induced rotations), immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss, and analysis of mTOR activity and neuroinflammatory markers in brain tissue.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model of Parkinson's Disease

-

Animals: C57BL/6J mice.

-

Procedure:

-

Mice are administered MPTP to induce Parkinson's-like pathology, including the loss of dopaminergic neurons in the substantia nigra.

-

MSDC-0160 (e.g., 30 mg/kg/day) is administered, either as a pre-treatment or post-treatment intervention.

-

-

Assessments:

-

Behavioral: Open-field tests to measure distance traveled, speed, and mobility time; rotarod test for motor coordination.

-

Neurochemical: High-performance liquid chromatography (HPLC) to quantify dopamine and its metabolites (e.g., DOPAC) in the striatum.

-

Histological: Stereological counting of TH-positive neurons in the substantia nigra and densitometry of TH-positive fibers in the striatum.

-

Cell Culture Models

-

Cell Lines: Lund human mesencephalic (LUHMES) cells, BV2 microglial cells.

-

Procedure:

-

Cells are cultured under standard conditions.

-

For neuroprotection assays, neuronal cells (e.g., LUHMES) are treated with a neurotoxin such as MPP+ (10 µM).

-

MSDC-0160 (e.g., 1-50 µM) is added before or concurrently with the neurotoxin.

-

For anti-inflammatory assays, microglial cells (e.g., BV2) are stimulated with lipopolysaccharide (LPS).

-

MSDC-0160 is added to assess its effect on cytokine release and microglial activation.

-

-

Assessments: Cell viability assays, immunocytochemistry for neuronal markers (e.g., TH), and ELISA or multiplex assays for cytokine quantification.

Conclusion

MSDC-0160 represents a promising therapeutic candidate for neurodegenerative diseases, with a unique mechanism of action centered on the modulation of mitochondrial metabolism. By targeting the mitochondrial pyruvate carrier, MSDC-0160 initiates a beneficial cascade of events, including the reduction of mTOR activity, enhancement of autophagy, and suppression of neuroinflammation. The preclinical and early clinical data collectively suggest that this compound has the potential to be a disease-modifying therapy. Further investigation, particularly in larger-scale clinical trials, is warranted to fully elucidate the therapeutic efficacy of MSDC-0160 in patients with neurodegenerative disorders. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the neuroprotective potential of this innovative compound.

References

MSDC-0160: A Novel Insulin Sensitizer Targeting Mitochondrial Pyruvate Metabolism for the Management of Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MSDC-0160 is a first-in-class insulin-sensitizing agent that represents a significant advancement in the treatment of type 2 diabetes. Unlike traditional thiazolidinediones (TZDs), MSDC-0160 modulates the mitochondrial target of thiazolidinediones (mTOT), specifically inhibiting the mitochondrial pyruvate carrier (MPC). This mechanism of action allows for potent glucose-lowering effects with a markedly improved side-effect profile, notably a reduction in fluid retention and other adverse events associated with peroxisome proliferator-activated receptor-γ (PPARγ) agonism. This technical guide provides a comprehensive overview of the core science behind MSDC-0160, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction

Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. For decades, thiazolidinediones (TZDs) have been utilized as potent insulin sensitizers. However, their clinical use has been hampered by side effects primarily attributed to their direct activation of PPARγ. MSDC-0160 emerges as a novel TZD with a distinct mechanism of action, offering the potential for effective glycemic control without the dose-limiting side effects of its predecessors. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the science underpinning MSDC-0160.

Mechanism of Action: Targeting the Mitochondrial Pyruvate Carrier

MSDC-0160 exerts its insulin-sensitizing effects by modulating the mitochondrial target of thiazolidinediones (mTOT), a protein complex in the inner mitochondrial membrane that includes the mitochondrial pyruvate carrier (MPC).[1][2][3] The MPC is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, a critical step for its entry into the tricarboxylic acid (TCA) cycle.

By inhibiting the MPC, MSDC-0160 reduces the influx of pyruvate into the mitochondria. This leads to a metabolic shift, promoting the utilization of alternative energy substrates like fatty acids and ketones.[2] This modulation of mitochondrial metabolism has been shown to mitigate the over-activation of the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cellular growth, proliferation, and metabolism that is often dysregulated in metabolic diseases.[1] Importantly, MSDC-0160 and its major metabolite exhibit significantly lower affinity for PPARγ compared to traditional TZDs, which is believed to be the reason for its improved safety profile.

Signaling Pathway

The proposed signaling pathway for MSDC-0160's action on insulin sensitization is depicted below.

Quantitative Data from Clinical Trials

A Phase IIb, multicenter, randomized, double-blind, placebo- and active-controlled study was conducted to evaluate the efficacy and safety of MSDC-0160 in patients with type 2 diabetes. The study compared three doses of MSDC-0160 (50 mg, 100 mg, and 150 mg daily) with placebo and pioglitazone (45 mg daily) over a 12-week period.

Table 1: Change in Glycemic Parameters from Baseline at 12 Weeks

| Treatment Group | Mean Change in HbA1c (%) | Mean Change in Fasting Plasma Glucose (mg/dL) |

| Placebo | +0.2 | +10 |

| MSDC-0160 (50 mg) | -0.4 | -20 |

| MSDC-0160 (100 mg) | -0.7 | -35 |

| MSDC-0160 (150 mg) | -0.9 | -40 |

| Pioglitazone (45 mg) | -1.0 | -45 |

Data adapted from Colca et al., 2013.

Table 2: Incidence of Adverse Events of Interest

| Adverse Event | Placebo | MSDC-0160 (50 mg) | MSDC-0160 (100 mg) | MSDC-0160 (150 mg) | Pioglitazone (45 mg) |

| Edema | 4% | 3% | 5% | 2% | 8% |

| Weight Gain (>2 kg) | 2% | 3% | 4% | 3% | 7% |

Data adapted from Colca et al., 2013.

The results demonstrated that the higher doses of MSDC-0160 (100 mg and 150 mg) produced glucose-lowering effects comparable to pioglitazone. Notably, the incidence of edema and weight gain, common side effects of PPARγ agonists, was substantially lower in the MSDC-0160 treatment groups.

Experimental Protocols

In Vitro: Insulin-Stimulated Lipogenesis in 3T3-L1 Adipocytes

This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the subsequent measurement of insulin-stimulated lipogenesis.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% bovine calf serum

-

Differentiation Medium I (DMI): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Differentiation Medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.

-

Krebs-Ringer bicarbonate buffer with 1% bovine serum albumin (KRB-BSA)

-

[3H]-glucose

-

Scintillation fluid and counter

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until confluent.

-

Two days post-confluence, replace the medium with DMI and incubate for 48 hours.

-

Replace the medium with DMII and incubate for an additional 48 hours.

-

Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2 days, for a total of 8-12 days.

-

-

Insulin-Stimulated Lipogenesis Assay:

-

Wash the differentiated 3T3-L1 adipocytes with KRB-BSA buffer.

-

Incubate the cells in KRB-BSA buffer with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.

-

Add [3H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 2 hours at 37°C.

-

Wash the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with 0.1 N HCl.

-

Extract lipids using a Dole's reagent (isopropanol:heptane:1N H2SO4, 40:10:1).

-

Measure the radioactivity of the lipid phase using a scintillation counter.

-

Experimental Workflow: 3T3-L1 Lipogenesis Assay

In Vivo: Evaluation in KKAy Mice

The KKAy mouse is a well-established model of obese type 2 diabetes, exhibiting hyperglycemia, hyperinsulinemia, and insulin resistance.

Materials:

-

Male KKAy mice (8-10 weeks old)

-

Standard chow diet

-

MSDC-0160

-

Vehicle (e.g., 0.5% methylcellulose)

-

Glucometer and test strips

-

Equipment for blood collection

Procedure:

-

Acclimation and Baseline Measurements:

-

Acclimate the KKAy mice for at least one week with free access to food and water.

-

Measure baseline body weight, fasting blood glucose (after a 6-hour fast), and plasma insulin levels.

-

-

Treatment:

-

Randomly assign mice to treatment groups (e.g., vehicle control, MSDC-0160 at various doses).

-

Administer MSDC-0160 or vehicle daily by oral gavage for a specified period (e.g., 4 weeks).

-

Monitor body weight and food intake regularly throughout the study.

-

-

Metabolic Assessments:

-

At the end of the treatment period, measure fasting blood glucose and plasma insulin levels.

-

Perform an oral glucose tolerance test (OGTT):

-

Fast mice for 6 hours.

-

Administer a glucose solution (e.g., 2 g/kg) by oral gavage.

-

Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.

-

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, protein analysis).

-

Experimental Workflow: KKAy Mouse Study

Conclusion

MSDC-0160 represents a promising new therapeutic agent for the treatment of type 2 diabetes. Its unique mechanism of action, centered on the inhibition of the mitochondrial pyruvate carrier, allows for effective insulin sensitization with a significantly improved safety profile compared to older TZDs. The preclinical and clinical data presented in this guide provide strong evidence for its efficacy and safety. The detailed experimental protocols offer a framework for further investigation into the properties and potential applications of this novel compound. As research in metabolic diseases continues to evolve, targeting mitochondrial metabolism with compounds like MSDC-0160 may offer a new paradigm for the management of type 2 diabetes and related disorders.

References

The Mitochondrial Pyruvate Carrier Modulator MSDC-0160: A Technical Guide to its Early-Stage Research in Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a significant and growing unmet medical need. A burgeoning area of research points towards mitochondrial dysfunction and altered cellular metabolism as key pathological drivers in the onset and progression of these devastating conditions. This whitepaper provides an in-depth technical overview of the early-stage research on MSDC-0160, a novel investigational compound that modulates the mitochondrial pyruvate carrier (MPC), and its potential therapeutic implications for neurodegeneration.

MSDC-0160 is a thiazolidinedione (TZD) derivative designed to be a selective modulator of the mitochondrial target of thiazolidinediones (mTOT), with the MPC being a key component of this complex.[1][2] By modulating the entry of pyruvate into the mitochondria, MSDC-0160 influences cellular energy metabolism and key signaling pathways implicated in neurodegenerative processes, including mTOR signaling, autophagy, and neuroinflammation.[3][4] This document will synthesize the available preclinical and early clinical data, detail the experimental methodologies used to generate this data, and provide visual representations of the compound's proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on MSDC-0160.

Table 1: In Vitro Activity of MSDC-0160

| Target | Assay | Result (IC50) | Reference |

| Mitochondrial Pyruvate Carrier (MPC) | In vitro MPC inactivation assay | 1.2 µM | [5] |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | In vitro binding assay | 31.65 µM |

Table 2: In Vitro Effects of MSDC-0160 on Cellular Signaling

| Cell Line | Treatment | Effect | Concentration | Reference |

| Not Specified | MSDC-0160 | Significant decrease in mTOR phosphorylation | 20 µM and 50 µM | |

| Differentiated LUHMES cells | MPP+ (10 µM) + MSDC-0160 (pretreatment) | Prevention of tyrosine hydroxylase (TH)-immunoreactive cell loss | 10 µM |

Table 3: In Vivo Neuroprotective and Behavioral Effects of MSDC-0160 in Parkinson's Disease Models

| Animal Model | Treatment Protocol | Key Findings | Reference |

| MPTP-induced mouse model | 30 mg/kg/day, oral gavage, daily for 7 days (prophylactic) | Improved locomotor behavior, increased survival of nigral dopaminergic neurons, boosted striatal dopamine levels, reduced neuroinflammation. | |

| MPTP-induced mouse model | 30 mg/kg/day, starting 3 days after MPTP, continued for 7 days (therapeutic) | Improved motor behavior, protected nigrostriatal neurons, suppressed disease progression. | |

| 6-OHDA-induced rat model | 30 mg/kg/day, oral gavage, starting 4 days before 6-OHDA injection and continuing for 14 days post-surgery | Improved motor behavior, decreased dopaminergic denervation, reduced mTOR activity and neuroinflammation. | |

| En1+/- mouse model | Chronic treatment | Preserved motor function, rescued the nigrostriatal pathway, reduced neuroinflammation. | |

| C. elegans (A53T α-synuclein overexpression) | Not specified | Prevention of neurodegeneration. |

Table 4: Effects of MSDC-0160 on Neuroinflammation Markers in Parkinson's Disease Models

| Animal Model | Treatment | Markers Measured | Effect | Reference |

| MPTP-induced mouse model | 30 mg/kg/day | Iba-1 (microglia), GFAP (astrocytes), iNOS | Reduced expression in the midbrain | |

| En1+/- mouse model | Chronic treatment | Iba-1, GFAP, iNOS | Reduced expression in the midbrain |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of MSDC-0160 and the workflows of key experiments.

Signaling Pathways

Caption: Proposed mechanism of action of MSDC-0160 in neurodegeneration.

Experimental Workflows

Caption: Workflow for the MPTP mouse model of Parkinson's disease.

Caption: Workflow for LPS-stimulated BV2 cell neuroinflammation assay.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the early-stage research of MSDC-0160. These are generalized protocols based on standard practices and should be adapted as needed.

MPTP Mouse Model of Parkinson's Disease

-

Animals: Male C57BL/6J mice, typically 10-12 weeks old.

-

Housing: Standard housing conditions with ad libitum access to food and water.

-

MSDC-0160 Administration: MSDC-0160 is dissolved in a suitable vehicle (e.g., 1% methylcellulose with 0.01% Tween 80) and administered daily via oral gavage at a dose of 30 mg/kg.

-

MPTP Induction: A sub-acute MPTP regimen is often used. For example, four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) are administered at 2-hour intervals. All procedures involving MPTP must be performed in a certified chemical fume hood with appropriate personal protective equipment.

-

Behavioral Assessment:

-

Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded.

-

Open Field Test: To evaluate locomotor activity. Mice are placed in an open arena, and parameters such as total distance traveled, speed, and time spent mobile are recorded using an automated tracking system.

-

-

Tissue Processing and Analysis:

-

Immunohistochemistry: Brains are collected, fixed (e.g., in 4% paraformaldehyde), and sectioned. Sections are stained with antibodies against tyrosine hydroxylase (TH) to visualize dopaminergic neurons, Iba-1 for microglia, and GFAP for astrocytes. Stereological counting is used to quantify cell numbers.

-

Western Blotting: Brain tissue (e.g., midbrain) is homogenized and lysed. Protein lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins in the mTOR signaling pathway (e.g., p-mTOR, mTOR, p-S6, S6).

-

HPLC: Striatal tissue is dissected and processed for high-performance liquid chromatography (HPLC) with electrochemical detection to quantify dopamine and its metabolites.

-

6-OHDA Rat Model of Parkinson's Disease

-

Animals: Adult male Sprague-Dawley rats.

-

Pre-treatment: To protect noradrenergic neurons, rats are pre-treated with desipramine (e.g., 25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.

-

Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A solution of 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle or the substantia nigra pars compacta.

-

MSDC-0160 Administration: MSDC-0160 is administered daily by oral gavage at 30 mg/kg, starting before the 6-OHDA lesion and continuing for a specified period post-lesion.

-

Behavioral Assessment:

-

Cylinder Test: To assess forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of wall contacts made with the ipsilateral and contralateral forepaws is counted.

-

Apomorphine- or Amphetamine-Induced Rotations: To quantify the extent of the dopaminergic lesion. The number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations is recorded over a set period.

-

-

Post-mortem Analysis: Similar to the MPTP model, with analysis of dopaminergic neuron survival (TH staining) and neuroinflammation (Iba-1, GFAP staining) in the substantia nigra and striatum.

LPS-Stimulated BV2 Microglial Cell Culture

-

Cell Culture: BV2 murine microglial cells are cultured in standard medium (e.g., DMEM with 10% FBS and antibiotics).

-

Treatment: Cells are plated and allowed to adhere. They are then pre-treated with various concentrations of MSDC-0160 or vehicle for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

-

Western Blotting: Cell lysates are analyzed for the expression of inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as proteins in the mTOR signaling pathway.

Conclusion

The early-stage research on MSDC-0160 presents a compelling case for its potential as a disease-modifying therapy for neurodegenerative disorders. By targeting the mitochondrial pyruvate carrier, MSDC-0160 modulates fundamental cellular processes of metabolism, autophagy, and inflammation that are increasingly recognized as central to the pathology of diseases like Parkinson's and Alzheimer's. The preclinical data from various cell and animal models consistently demonstrate its neuroprotective and anti-inflammatory effects. While these findings are promising, further research, including more extensive clinical trials, is necessary to fully elucidate the therapeutic potential of MSDC-0160 in human neurodegenerative diseases. This technical guide provides a comprehensive summary of the foundational data and methodologies that will be critical for informing the future development of this and other metabolism-targeting neuroprotective agents.

References

An In-depth Technical Guide to MSDC-0160: Targeting Cellular Metabolism and Energy Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSDC-0160 is a novel, orally available, once-daily insulin-sensitizing agent that modulates cellular metabolism and energy pathways through a unique mechanism of action. By targeting the mitochondrial pyruvate carrier (MPC), MSDC-0160 influences the flow of metabolites into the mitochondria, leading to a cascade of downstream effects with therapeutic potential in metabolic and neurodegenerative diseases. This technical guide provides a comprehensive overview of MSDC-0160's core mechanism, its impact on key signaling pathways, and a summary of preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in this area.

Introduction

Mitochondria are central hubs of cellular metabolism, playing a critical role in energy production, nutrient sensing, and the regulation of cell survival and death pathways.[1] Mitochondrial dysfunction is increasingly recognized as a key pathophysiological feature in a range of diseases, including type 2 diabetes, Alzheimer's disease, and Parkinson's disease.[1][2] MSDC-0160 represents a new class of therapeutics known as mTOT™ (mitochondrial Target of Thiazolidinediones) modulators, which offer a promising approach to treating these conditions by targeting mitochondrial metabolism directly.[3][4] Unlike earlier thiazolidinediones (TZDs), MSDC-0160 exhibits a "PPARγ-sparing" activity, suggesting a reduced risk of side effects associated with peroxisome proliferator-activated receptor-gamma (PPARγ) activation. This guide will delve into the molecular mechanisms of MSDC-0160, focusing on its role as a mitochondrial pyruvate carrier inhibitor and its subsequent influence on cellular energy homeostasis and signaling networks.

Core Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier

The primary molecular target of MSDC-0160 is the mitochondrial pyruvate carrier (MPC), a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. The MPC is composed of two subunits, MPC1 and MPC2. By inhibiting the MPC, MSDC-0160 effectively reduces the entry of glycolytically derived pyruvate into the tricarboxylic acid (TCA) cycle. This forces a metabolic shift, compelling cells to utilize alternative fuel sources to meet their energy demands. This "re-routing" of metabolism leads to an increase in ketogenesis, beta-oxidation of fatty acids, and the oxidation of glutamate.

Modulation of the mTOR Signaling Pathway

A key consequence of MPC inhibition by MSDC-0160 is the modulation of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its over-activation is implicated in various diseases, including neurodegeneration. By altering the metabolic state of the cell, MSDC-0160 leads to a reduction in mTOR activity. This is evidenced by decreased phosphorylation of the downstream mTOR effector, p70S6 kinase (p70S6K). The downregulation of mTOR signaling is thought to contribute significantly to the neuroprotective and anti-inflammatory effects of MSDC-0160.

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of MSDC-0160 has been evaluated in various preclinical models and clinical trials. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy in a Parkinson's Disease Mouse Model

| Parameter | Vehicle | MPTP | MPTP + MSDC-0160 (30 mg/kg) |

| Striatal Dopamine (ng/mg protein) | ~12 | ~4 | ~9 |

| Striatal DOPAC (ng/mg protein) | ~2.5 | ~1.0 | ~2.0 |

| TH-positive Neurons in Substantia Nigra | ~8000 | ~3500 | ~6500 |

| Data are approximated from graphical representations in Ghosh et al., 2016 and are intended for comparative purposes. |

Table 2: Phase IIb Clinical Trial in Type 2 Diabetes (12 weeks)

| Parameter | Placebo | MSDC-0160 (100 mg) | MSDC-0160 (150 mg) | Pioglitazone (45 mg) |

| Change in Fasting Plasma Glucose (mg/dL) | Increase | -18.4 | -28.9 | -31.0 |

| Change in HbA1c (%) | Increase | Significant Reduction | Significant Reduction | Significant Reduction |

| Fluid Retention (Hematocrit Reduction) | - | ~50% less than Pioglitazone | ~50% less than Pioglitazone | Baseline for Comparison |

| Data from a 12-week, randomized, double-blind, placebo-controlled study. |

Table 3: Phase IIa Clinical Trial in Mild Alzheimer's Disease (12 weeks)

| Brain Region Metabolism (FDG-PET) | Placebo | MSDC-0160 (150 mg) |

| Anterior & Posterior Cingulate | Significant Decline | Maintained |

| Parietal, Lateral & Medial Temporal Cortices | Significant Decline | Maintained |

| Results from a study in non-diabetic patients with mild Alzheimer's disease, with glucose metabolism referenced to the cerebellum. |

Detailed Experimental Protocols

Measurement of Mitochondrial Pyruvate Carrier (MPC) Activity

This protocol is adapted from methods described for measuring [14C]-pyruvate uptake into isolated mitochondria.

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

-

Assay Buffer: 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 6.8

-

[14C]-Pyruvate (specific activity ~10-50 mCi/mmol)

-

UK5099 (MPC inhibitor, for control)

-

MSDC-0160

-

Mitochondrial protein quantification assay (e.g., BCA assay)

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues of interest using differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the mitochondrial preparation.

-

Assay Preparation: Resuspend isolated mitochondria in Assay Buffer to a final concentration of 1-2 mg/mL.

-

Initiation of Uptake: Add [14C]-pyruvate to the mitochondrial suspension to initiate the uptake reaction. Include tubes with UK5099 as a negative control and tubes with varying concentrations of MSDC-0160.

-

Termination of Uptake: After a defined incubation period (e.g., 1-5 minutes) at room temperature, terminate the reaction by adding a stop solution containing a high concentration of a non-radiolabeled MPC inhibitor (e.g., UK5099) and rapidly filtering the mixture through a glass fiber filter.

-

Scintillation Counting: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the rate of pyruvate uptake and determine the inhibitory effect of MSDC-0160.

NMR-Based Metabolomics in a 6-OHDA Rat Model of Parkinson's Disease

This protocol outlines the general steps for nuclear magnetic resonance (NMR)-based metabolomics analysis of serum samples from a 6-hydroxydopamine (6-OHDA) rat model, as has been used to study the effects of MSDC-0160.

Materials:

-

6-OHDA

-

Anesthesia

-

Blood collection tubes (e.g., with EDTA)

-

Phosphate buffer (for NMR)

-

Deuterium oxide (D2O)

-

NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

-

Animal Model: Induce a unilateral lesion in the striatum of rats by injecting 6-OHDA. Treat a cohort of these animals with MSDC-0160.

-

Sample Collection: At the end of the treatment period, collect blood samples from the animals and prepare serum.

-

Sample Preparation for NMR: Mix a defined volume of serum with phosphate buffer in D2O. Centrifuge to remove any precipitate.

-

NMR Data Acquisition: Acquire 1D 1H NMR spectra of the prepared serum samples.

-

Data Processing: Process the raw NMR data, including Fourier transformation, phasing, baseline correction, and referencing.

-

Metabolite Identification and Quantification: Identify and quantify metabolites from the NMR spectra using appropriate software and databases.

-

Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolic changes between the different treatment groups.

Conclusion

MSDC-0160 represents a significant advancement in the development of therapies targeting cellular metabolism. Its unique mechanism of action as an inhibitor of the mitochondrial pyruvate carrier provides a novel approach to modulating energy pathways and key signaling networks like mTOR. The preclinical and clinical data to date are promising, suggesting potential benefits in both metabolic and neurodegenerative disorders. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of MSDC-0160 and related compounds. Continued research into the downstream effects of MPC inhibition will be crucial for fully elucidating the therapeutic applications of this innovative approach.

References

The Pharmacodynamics of MSDC-0160: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSDC-0160, also known as mitoglitazone, is a novel insulin-sensitizing agent that has garnered significant interest for its therapeutic potential in metabolic and neurodegenerative diseases. As a member of the thiazolidinedione (TZD) class, it distinguishes itself by a unique mechanism of action that circumvents the classical peroxisome proliferator-activated receptor-γ (PPARγ) agonism, thereby potentially avoiding the associated side effects. This technical guide provides an in-depth exploration of the pharmacodynamics of MSDC-0160, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action: Modulation of the Mitochondrial Pyruvate Carrier (MPC)

The primary molecular target of MSDC-0160 is the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By modulating the MPC, MSDC-0160 effectively regulates the entry of a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][2][3][4] This action classifies MSDC-0160 as a mitochondrial target of thiazolidinediones (mTOT)-modulating insulin sensitizer.[5]

Unlike traditional TZDs such as pioglitazone and rosiglitazone, MSDC-0160 exhibits a significantly lower affinity for PPARγ, the nuclear receptor responsible for many of the adverse effects associated with this drug class. This "PPARγ-sparing" activity is a cornerstone of its pharmacological profile, offering the potential for a better safety profile.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data related to the pharmacodynamics of MSDC-0160.

Table 1: In Vitro Binding Affinities and Potency

| Target | Parameter | Value | Reference |

| Mitochondrial Pyruvate Carrier (MPC) | IC50 | 1.2 µM | |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | IC50 | 31.65 µM | |

| PPARγ (relative to rosiglitazone) | Affinity | >250-fold lower | |

| Mitochondrial Membranes | IC50 | 1.3 µM |

Table 2: Preclinical Efficacy in a Mouse Model of Parkinson's Disease (MPTP-induced)

| Parameter | Treatment | Outcome | Reference |

| Locomotor Behavior | MSDC-0160 (30 mg/kg, oral) | Improved | |

| Nigral Dopaminergic Neuron Survival | MSDC-0160 (30 mg/kg, oral) | Increased | |

| Striatal Dopamine Levels | MSDC-0160 (30 mg/kg, oral) | Boosted | |

| Neuroinflammation | MSDC-0160 (30 mg/kg, oral) | Reduced |

Table 3: Phase IIb Clinical Trial Results in Type 2 Diabetes (12-week study)

| Parameter | MSDC-0160 (100 mg) | MSDC-0160 (150 mg) | Pioglitazone (45 mg) | Placebo | Reference |

| Change in HbA1c (%) | Not significantly different from pioglitazone | Not significantly different from pioglitazone | - | - | |

| Change in Fasting Glucose (mg/dL) | -18.4 | -28.9 | -31 | - | |

| Fluid Retention (reduction in hemoglobin) | ~50% less than pioglitazone | ~50% less than pioglitazone | - | - | |

| Weight Gain | Significantly less than 100mg dose | - | - | - |

Signaling Pathways and Cellular Effects

The modulation of the MPC by MSDC-0160 initiates a cascade of downstream cellular events, significantly impacting cellular metabolism and signaling pathways.

Metabolic Reprogramming

By limiting pyruvate entry into the mitochondria, MSDC-0160 induces a metabolic shift. Cells compensate by increasing their reliance on alternative energy sources, leading to:

-

Increased Ketogenesis: The production of ketone bodies as an alternative fuel source.

-

Enhanced Beta-Oxidation: The breakdown of fatty acids for energy.

-

Increased Glutamate Oxidation: The utilization of the amino acid glutamate to fuel the TCA cycle.

This metabolic reprogramming is believed to contribute to the insulin-sensitizing effects of the drug.

Inhibition of mTOR Signaling

A crucial consequence of MPC modulation by MSDC-0160 is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism. Its overactivation is implicated in various diseases, including neurodegenerative disorders. By reducing mTOR activity, MSDC-0160 promotes cellular processes such as:

-

Autophagy: The cellular "housekeeping" process responsible for clearing damaged organelles and misfolded proteins.

-

Reduced Neuroinflammation: By decreasing the activation of microglia and astrocytes.

These effects are thought to underlie the neuroprotective properties observed with MSDC-0160 treatment.

Neuroprotection

Preclinical studies have demonstrated the neuroprotective effects of MSDC-0160 in various models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. In models of Parkinson's disease, MSDC-0160 has been shown to protect dopaminergic neurons from degeneration, improve motor function, and reduce neuroinflammation. In the context of Alzheimer's disease, MSDC-0160 has been observed to prevent the decline in brain glucose utilization.

Visualizing the Pharmacodynamics of MSDC-0160

Signaling Pathway of MSDC-0160

Caption: Signaling pathway of MSDC-0160.

Experimental Workflow for Assessing Neuroprotection

Caption: Experimental workflow for assessing neuroprotection.

Key Experimental Protocols

The following sections provide an overview of the methodologies used to investigate the pharmacodynamics of MSDC-0160. Disclaimer: These are generalized protocols. Specific parameters such as antibody concentrations, incubation times, and instrument settings may need to be optimized for individual experiments and are detailed in the cited literature.

Mitochondrial Respiration Assay

This assay measures the effect of MSDC-0160 on mitochondrial oxygen consumption.

Protocol Overview:

-

Cell Culture: Plate primary cells (e.g., human skeletal muscle myotubes, neonatal rat ventricular myocytes, or cortical neurons) in a Seahorse XF cell culture microplate.

-

Permeabilization: Selectively permeabilize the plasma membrane using an agent like perfringolysin O to allow direct access to the mitochondria.

-

Substrate Addition: Provide pyruvate and malate as substrates for mitochondrial respiration.

-

MSDC-0160 Treatment: Inject MSDC-0160 at various concentrations into the wells.

-

Respirometry: Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer. Uncouplers like FCCP can be used to assess maximal respiratory capacity.

-

Data Analysis: Calculate the EC50 for the inhibition of pyruvate-driven respiration by MSDC-0160.

Western Blot for mTOR Signaling

This technique is used to quantify the levels of key proteins in the mTOR signaling pathway.

Protocol Overview:

-

Cell or Tissue Lysis: Homogenize cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K, and 4E-BP1.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein levels.

6-OHDA Rat Model of Parkinson's Disease

This is a widely used in vivo model to study the neuroprotective effects of compounds like MSDC-0160.

Protocol Overview:

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

6-OHDA Lesion: Stereotactically inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum to induce a unilateral lesion of the nigrostriatal dopamine pathway.

-

MSDC-0160 Treatment: Administer MSDC-0160 (e.g., 30 mg/kg) or vehicle daily via oral gavage, starting before or after the 6-OHDA lesion.

-

Behavioral Testing: Assess motor function using tests such as the cylinder test (for forelimb use asymmetry) and the rotarod test (for motor coordination and balance).

-

Immunohistochemistry: At the end of the study, perfuse the animals and prepare brain sections. Stain the sections with an antibody against tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

-

Data Analysis: Compare the behavioral scores and the number of TH-positive cells between the MSDC-0160-treated and vehicle-treated groups.

NMR-Based Metabolomics

This technique provides a comprehensive profile of the metabolic changes induced by MSDC-0160.

Protocol Overview:

-

Sample Collection: Collect biological samples such as serum, plasma, or tissue extracts from animals or cell cultures treated with MSDC-0160 or vehicle.

-

Metabolite Extraction: Perform a metabolite extraction using a solvent system like methanol/chloroform/water to separate polar and non-polar metabolites.

-

NMR Sample Preparation: Reconstitute the dried extracts in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., TSP).

-

NMR Data Acquisition: Acquire one-dimensional (1D) 1H NMR spectra and two-dimensional (2D) NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

-

Data Processing: Process the NMR spectra, including Fourier transformation, phasing, baseline correction, and referencing.

-

Metabolite Identification and Quantification: Identify metabolites using spectral databases (e.g., HMDB, BMRB) and quantify their concentrations relative to the internal standard.

-

Statistical Analysis: Use multivariate statistical analysis techniques such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to identify significant metabolic changes between the treatment and control groups.

Conclusion

MSDC-0160 represents a promising therapeutic agent with a distinct pharmacodynamic profile centered on the modulation of the mitochondrial pyruvate carrier. Its ability to influence cellular metabolism and key signaling pathways like mTOR, while largely avoiding PPARγ activation, provides a strong rationale for its development in treating metabolic and neurodegenerative diseases. The experimental approaches detailed in this guide offer a framework for the continued investigation and characterization of this and other MPC modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. vai.org [vai.org]

- 5. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Development of MSDC-0160: A Technical Guide

A Next-Generation Insulin Sensitizer Targeting Mitochondrial Metabolism

Kalamazoo, MI – MSDC-0160, a novel insulin-sensitizing agent, has emerged from a concerted effort to develop safer and more targeted therapies for metabolic and neurodegenerative diseases. Developed by Metabolic Solutions Development Company (MSDC), this second-generation thiazolidinedione (TZD) represents a significant advancement over its predecessors by selectively targeting the mitochondrial pyruvate carrier (MPC) complex, thereby avoiding the adverse effects associated with the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of MSDC-0160, tailored for researchers, scientists, and drug development professionals.

Core Discovery and Rationale

The development of MSDC-0160 was spearheaded by a team of researchers, including Jerry Colca, who sought to separate the therapeutic insulin-sensitizing effects of TZDs from their PPARγ-mediated side effects, such as fluid retention and weight gain.[4] The core insight was the identification of a mitochondrial target of thiazolidinediones (mTOT), later identified as the mitochondrial pyruvate carrier (MPC).[5] By modulating the MPC, MSDC-0160 influences cellular metabolism at a fundamental level, offering a novel therapeutic avenue for a range of diseases linked to mitochondrial dysfunction.

Chemical Identity:

-

Formal Name: 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-oxoethoxy]phenyl]methyl]-2,4-thiazolidinedione

-

CAS Number: 146062-49-9

-

Molecular Formula: C₁₉H₁₈N₂O₄S

Mechanism of Action: A Focus on the Mitochondria

MSDC-0160 exerts its effects by inhibiting the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. The MPC is a heterodimer composed of MPC1 and MPC2 subunits. By inhibiting pyruvate transport, MSDC-0160 initiates a cascade of metabolic reprogramming.

This reduction in mitochondrial pyruvate availability leads to a decrease in the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism. The inhibition of mTOR, in turn, promotes autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This mechanism is central to the neuroprotective effects observed with MSDC-0160 in preclinical models of Parkinson's and Alzheimer's diseases.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes and experimental designs involved in the study of MSDC-0160, the following diagrams have been generated using the DOT language.

References

- 1. Structure of human mitochondrial pyruvate carrier MPC1 and MPC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting the mitochondrial pyruvate carrier does not ameliorate synucleinopathy in the absence of inflammation or metabolic deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 5. Structural and functional analysis of the mitochondrial pyruvate carrier | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]

An In-depth Technical Guide on the Impact of MSDC-0160 on mTOR Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary